Plumbane, (acetyloxy)tris(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, (acetyloxy)tris(2-methylpropyl)- is a chemical compound with the molecular formula C16H38O5Si4. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (acetyloxy)tris(2-methylpropyl)- typically involves the reaction of lead compounds with acetyloxy and 2-methylpropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of Plumbane, (acetyloxy)tris(2-methylpropyl)- often involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to ensure consistent quality and high yield. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Plumbane, (acetyloxy)tris(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of substituted plumbane derivatives .
Scientific Research Applications
Plumbane, (acetyloxy)tris(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Plumbane, (acetyloxy)tris(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Plumbane, (acetyloxy)tris(2-methylpropyl)- include other plumbane derivatives and organolead compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
What sets Plumbane, (acetyloxy)tris(2-methylpropyl)- apart is its unique combination of acetyloxy and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
35332-19-5 |
---|---|
Molecular Formula |
C14H30O2Pb |
Molecular Weight |
437 g/mol |
IUPAC Name |
tris(2-methylpropyl)plumbyl acetate |
InChI |
InChI=1S/3C4H9.C2H4O2.Pb/c3*1-4(2)3;1-2(3)4;/h3*4H,1H2,2-3H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
FYVMMPQTHVNGHT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[Pb](CC(C)C)(CC(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.